molecular formula C18H22N4O3 B7345614 4-(acetamidomethyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]benzamide

4-(acetamidomethyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]benzamide

Cat. No. B7345614
M. Wt: 342.4 g/mol
InChI Key: XCSPEOJVAKPCFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(acetamidomethyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]benzamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. It is a member of the benzamide family of compounds, which are known to have a wide range of biological activities. In

Mechanism of Action

The mechanism of action of 4-(acetamidomethyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]benzamide is not fully understood. However, it is believed to act by inhibiting certain enzymes involved in cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cell lines, as well as to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(acetamidomethyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]benzamide in lab experiments is its potential as a scaffold for the development of new drugs. However, its limitations include its relatively low potency and selectivity, as well as the need for further study to fully understand its mechanism of action.

Future Directions

There are several potential future directions for research on 4-(acetamidomethyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]benzamide. These include further studies to elucidate its mechanism of action, as well as its potential as a scaffold for the development of new drugs. Additionally, research could be conducted to explore its potential applications in other areas, such as anti-inflammatory and antioxidant therapies.

Synthesis Methods

The synthesis of 4-(acetamidomethyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]benzamide involves several steps. The starting material is 4-bromo-N-(pyrazol-4-yl)benzamide, which is reacted with sodium hydride and 1,2-dibromoethane to form a dibromo intermediate. This intermediate is then treated with sodium azide and copper(I) iodide to form the azide intermediate. Finally, the azide intermediate is reduced with triphenylphosphine to yield the desired compound.

Scientific Research Applications

4-(acetamidomethyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]benzamide has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have activity against certain cancer cell lines, as well as potential as a scaffold for the development of new drugs.

properties

IUPAC Name

4-(acetamidomethyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-13(23)19-9-14-4-6-15(7-5-14)18(24)21-16-10-20-22(11-16)12-17-3-2-8-25-17/h4-7,10-11,17H,2-3,8-9,12H2,1H3,(H,19,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCSPEOJVAKPCFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC=C(C=C1)C(=O)NC2=CN(N=C2)CC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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